N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-9(10-4-6-11(14)7-5-10)15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVSWCTVIGCCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 4 Fluorophenyl Ethyl Thiophene 2 Carboxamide
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.com For N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide, the most logical and common disconnection point is the amide bond (C-N bond). This is a standard strategy for amide synthesis, as numerous reliable methods exist for forming this functional group. amazonaws.comresearchgate.net
This primary disconnection yields two key synthons: a thiophene-2-carbonyl synthon and a 1-(4-fluorophenyl)ethylamine synthon. The corresponding real-world chemical reagents for these synthons are thiophene-2-carboxylic acid (or its activated derivatives, such as an acyl chloride) and 1-(4-fluorophenyl)ethylamine.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Synthons | Precursor Molecules |
| This compound | Amide C-N Bond | Thiophene-2-carbonyl cation and 1-(4-fluorophenyl)ethyl amine anion | Thiophene-2-carboxylic acid (or derivative) and 1-(4-fluorophenyl)ethylamine |
Further retrosynthetic analysis can be applied to the precursor molecules themselves. Thiophene-2-carboxylic acid can be derived from a pre-formed thiophene (B33073) ring through functionalization or built from acyclic precursors. Similarly, 1-(4-fluorophenyl)ethylamine can be synthesized from 4-fluoroacetophenone through reductive amination.
Synthesis of the Thiophene-2-carboxamide Core
The synthesis of the thiophene-2-carboxamide core is a critical phase that can be approached through various strategies, either by constructing the thiophene ring with the necessary functionality or by derivatizing a pre-existing thiophene molecule.
Strategies for Thiophene Ring Formation
Several named reactions are employed to construct the thiophene ring from acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Gewald Synthesis: This is a versatile and widely used method for synthesizing 2-aminothiophenes. impactfactor.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary or tertiary amine like diethylamine (B46881). impactfactor.org While this method directly yields 2-aminothiophenes, subsequent modifications (e.g., Sandmeyer reaction) would be necessary to introduce the carboxylic acid group at the 2-position.
Fiesselmann Thiophene Synthesis: This method involves the reaction of thioglycolic acid derivatives with β-chloro-α,β-unsaturated aldehydes or ketones. It provides a direct route to various substituted thiophenes, including those bearing ester groups that can be hydrolyzed to the desired carboxylic acid.
Paal-Knorr Thiophene Synthesis: In this classical method, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. The appropriate choice of a 1,4-dicarbonyl precursor can lead to a thiophene with a substituent at the 2-position that can be converted into a carboxylic acid.
Derivatization of the Thiophene Moiety
An alternative and often more straightforward approach is to start with commercially available thiophene and introduce the carboxylic acid group at the 2-position. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. mdpi.com
Formylation/Acylation followed by Oxidation: Thiophene can be formylated at the 2-position using the Vilsmeier-Haack reaction (POCl₃, DMF) to yield thiophene-2-carbaldehyde. Subsequent oxidation of the aldehyde group using agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) produces thiophene-2-carboxylic acid.
Direct Carboxylation: Direct carboxylation can be achieved by first lithiating thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithiothiophene is then quenched with carbon dioxide (dry ice) followed by an acidic workup to afford thiophene-2-carboxylic acid. This is a highly efficient and common laboratory-scale method.
Synthesis of the 1-(4-fluorophenyl)ethylamine Fragment
The amine component, 1-(4-fluorophenyl)ethylamine, is a chiral amine available in both racemic and enantiomerically pure forms. chemicalbook.comchemicalbook.comsigmaaldrich.com The synthesis typically starts from the corresponding ketone.
Reductive Amination: The most common method for synthesizing this amine is the reductive amination of 4-fluoroacetophenone. This one-pot reaction involves treating the ketone with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) and a reducing agent.
Common reducing agents used for this transformation are listed in the table below.
Table 2: Reagents for Reductive Amination of 4-fluoroacetophenone
| Reducing Agent | Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) / Sodium cyanoborohydride (NaBH₃CN) | Typically performed in an alcoholic solvent (e.g., methanol) with an ammonia source. | NaBH₃CN is milder and more selective for the imine intermediate. |
| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst (e.g., Raney Nickel, Palladium on carbon). | Can be performed under various pressures and temperatures. |
| Leuckart-Wallach Reaction | Formic acid or ammonium formate (B1220265) is used as both the ammonia source and the reducing agent. | Often requires high temperatures. |
The product, 1-(4-fluorophenyl)ethylamine, is a liquid with a boiling point of approximately 145 °C. chemicalbook.com
Amide Coupling Strategies for the this compound Scaffold
The final and crucial step in the synthesis is the formation of the amide bond between the thiophene-2-carboxylic acid core and the 1-(4-fluorophenyl)ethylamine fragment.
Conventional Amide Bond Formation Methods
Two primary strategies are employed for this coupling: activation of the carboxylic acid followed by reaction with the amine, or direct coupling using a reagent that facilitates the condensation.
Acyl Chloride Method: This is a classic and robust method. Thiophene-2-carboxylic acid is first converted to the more reactive thiophene-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acyl chloride is then reacted with 1-(4-fluorophenyl)ethylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov
Peptide Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions, minimizing side reactions. researchgate.net These reagents activate the carboxylic acid in situ. This is a very common approach for synthesizing carboxamides. nih.gov
Table 3: Common Coupling Reagents for Amide Synthesis
| Reagent Name | Abbreviation | Activator/Additive | Typical Solvent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |
| Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Dimethylformamide (DMF) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) |
For the synthesis of thiophene carboxamides, a common procedure involves dissolving the thiophene-2-carboxylic acid in a solvent like DCM, adding a coupling agent such as EDC and a catalyst like DMAP, and then adding the amine. nih.gov The reaction is typically stirred at room temperature until completion. nih.gov
Optimized Reaction Conditions and Catalysis
The formation of the amide bond in this compound is typically achieved through the coupling of thiophene-2-carboxylic acid and 1-(4-fluorophenyl)ethylamine. The optimization of reaction conditions is critical to ensure high yield and purity of the final product. Common methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
One widely used approach is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). This reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting thiophene-2-carbonyl chloride can then be reacted with 1-(4-fluorophenyl)ethylamine, often in the presence of a base to neutralize the HCl byproduct.
Below is a table summarizing optimized conditions for the synthesis of thiophene-2-carboxamide derivatives based on common laboratory practices.
| Parameter | Optimized Condition | Rationale |
| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate, facilitating amide bond formation under mild conditions. |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Acts as an acyl transfer catalyst, significantly increasing the reaction rate. |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Aprotic solvents that effectively dissolve reactants and do not interfere with the reaction. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions that prevent side reactions and decomposition of reactants or products. |
| Reaction Time | 12-48 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
| Base (for acyl chloride method) | Pyridine or Triethylamine | Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. |
Stereoselective Synthesis and Enantiomeric Purity
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, methods to produce enantiomerically pure forms of this compound are of significant interest. The chirality of this molecule resides in the 1-(4-fluorophenyl)ethyl moiety.
The primary strategy for obtaining enantiomerically pure this compound is to start with an enantiopure form of the chiral amine, 1-(4-fluorophenyl)ethylamine. Asymmetric synthesis of this amine can be achieved through various methods, with enzymatic kinetic resolution being a particularly effective approach.
Enzymatic kinetic resolution utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) can be used with an acyl donor, such as ethyl acetate, to selectively acetylate one enantiomer of racemic 1-phenylethylamine (B125046) and its derivatives. This process can yield both the acylated amine and the remaining unreacted amine in high enantiomeric excess.
If the synthesis results in a racemic mixture of this compound, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for this purpose.
The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving a wide range of chiral compounds. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.
The following table outlines typical conditions for chiral HPLC resolution of similar chiral amides.
| Parameter | Condition | Purpose |
| Column | Chiral stationary phase (e.g., Chiralpak IA, IB, IC) | Provides a chiral environment for differential interaction with the enantiomers. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | The ratio is optimized to achieve the best balance between resolution and retention time. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase passes through the column, affecting resolution. |
| Detection | UV detector (e.g., at 254 nm) | Allows for the detection of the separated enantiomers as they elute from the column. |
| Temperature | Room Temperature | Generally sufficient, although temperature can be varied to optimize separation. |
Synthetic Modifications and Derivatization Strategies for Analog Development
To explore the structure-activity relationship and develop new analogs with potentially improved properties, synthetic modifications can be made to different parts of the this compound molecule.
The thiophene ring is a key component of the molecule and can be modified to investigate the impact of different substituents on its electronic and steric properties. A common strategy for introducing substituents onto the thiophene ring is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the introduction of various aryl or heteroaryl groups at specific positions on the thiophene ring, typically starting from a halogenated thiophene precursor. For example, a bromo-substituted thiophene can be coupled with a boronic acid in the presence of a palladium catalyst. researchgate.net
| Substituent Position | Type of Substituent | Potential Effect | Synthetic Method |
| C5 | Aryl | Modulate π-stacking interactions, alter solubility and metabolic stability. | Suzuki or Stille Coupling |
| C5 | Alkyl | Increase lipophilicity, potentially enhance binding through hydrophobic interactions. | Negishi or Kumada Coupling |
| C4 | Halogen | Can act as a synthetic handle for further derivatization and may influence binding affinity. | Electrophilic Halogenation |
The 4-fluorophenyl group is another site for synthetic modification. The fluorine atom at the para position is a common feature in many bioactive molecules due to its ability to block metabolic oxidation and potentially enhance binding affinity through favorable electronic interactions.
Variations can be introduced by starting with different substituted 1-phenylethylamines in the initial amide coupling reaction. This allows for the exploration of a wide range of substituents on the phenyl ring. The electronic and steric properties of these substituents can have a profound impact on the compound's biological activity.
| Substituent at para-position | Electronic Effect | Potential Impact on Activity |
| -Cl, -Br | Electron-withdrawing, inductive | May alter binding affinity and metabolic stability. |
| -CH₃, -OCH₃ | Electron-donating | Could influence hydrophobic interactions and electronic properties. |
| -CF₃ | Strongly electron-withdrawing | Can significantly alter electronic distribution and lipophilicity. |
| -NO₂ | Strongly electron-withdrawing | May introduce specific interactions with target proteins. |
Modifications of the Ethyl and Carboxamide Linker
While specific research detailing modifications of the ethyl and carboxamide linker of this compound is not extensively documented in the reviewed literature, studies on analogous thiophene and benzothiophene (B83047) carboxamide derivatives provide significant insights into potential chemical transformations. These studies explore how alterations to the linker between the aromatic/heterocyclic core and the amide moiety can influence the compound's properties and biological activity.
Key modifications investigated in related structures include N-alkylation of the amide nitrogen, variation of the linker length, and replacement of the flexible linker with a more rigid aromatic structure. These transformations are crucial for structure-activity relationship (SAR) studies, aiming to optimize the compound's interaction with biological targets.
N-Alkylation of the Carboxamide
Research on a series of 5-methoxybenzothiophene-2-carboxamides, which are structurally related to the thiophene-2-carboxamide core, has shown that N-alkylation of the amide can significantly impact inhibitory activity against certain kinases. nih.gov In one study, the N-methylation of the amide nitrogen was found to substantially enhance the inhibitory activity against Cdc2-like kinase 1 (Clk1). nih.gov However, increasing the size of the alkyl group from methyl to ethyl or allyl resulted in a marked decrease in activity, suggesting that the space around the amide nitrogen is sterically constrained. nih.gov
This suggests that similar N-alkylation of this compound could be a viable strategy for modifying its biological profile. The introduction of a small alkyl group, such as a methyl group, might enhance its potency depending on the specific biological target.
Interactive Data Table: Effect of N-Alkylation on Kinase Inhibition for Analogous Benzothiophene-2-Carboxamides nih.gov
| Compound ID | N-Substitution | Clk1 Inhibition (%) at 1 µM |
| 1a | H | 55 |
| 1b | Methyl | 96 |
| 1c | Ethyl | 63 |
| 1d | Allyl | 32 |
Note: Data is for analogous 5-methoxybenzothiophene-2-carboxamide derivatives, not this compound.
Variations in Linker Length and Rigidity
In other studies, replacing a flexible linker, such as the ethylene (B1197577) bridge in the anticancer agent Combretastatin A-4 (CA-4), with a more rigid aromatic thiophene ring was investigated. nih.gov This modification aimed to alter the molecule's conformation and introduce new potential interactions, such as π-cationic interactions, with the target protein. nih.gov Although this specific modification led to an elongated conformation that resulted in minimal potency compared to the original structure, it highlights a key strategy in medicinal chemistry for optimizing lead compounds. nih.gov
These findings imply that modifications to the ethyl linker in this compound, such as shortening, lengthening, or introducing rigidity, could profoundly impact its biological activity. For instance, replacing the ethyl group with a different aliphatic chain or a small cyclic moiety could be explored to probe the spatial requirements of its biological target.
Molecular Targets and Mechanistic Investigations of N 1 4 Fluorophenyl Ethyl Thiophene 2 Carboxamide
In Silico Prediction of Potential Biological Targets
Computational methods serve as a crucial first step in identifying the likely biological targets of a compound, thereby guiding further experimental validation. These in silico techniques leverage the compound's structure to predict its interactions with known proteins. For derivatives of thiophene-2-carboxamide, these predictions have pointed towards several enzyme families.
Target Fishing and Ligand-Based Prediction
Target fishing is a computational strategy that screens a query molecule against a database of known biological targets to identify potential interactions. This approach can be ligand-based, relying on the principle that structurally similar molecules often share similar biological activities. While specific target fishing studies for N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide are not extensively documented, the broader class of thiophene (B33073) carboxamide derivatives has been investigated. These studies often identify plausible targets by comparing the compound's features to those of known active ligands. For instance, the thiophene carboxamide scaffold is recognized in various bioactive molecules, suggesting its potential to interact with targets such as kinases, phosphatases, and enzymes involved in inflammatory pathways. nih.govnih.govcsic.es
Structure-Based Target Identification
Structure-based methods, such as molecular docking, predict how a ligand might bind to the three-dimensional structure of a protein target. These simulations can provide insights into the binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. Molecular docking studies on related thiophene-2-carboxamide derivatives have been performed against several enzymes. These computational analyses have supported the plausibility of these enzymes as biological targets by demonstrating favorable binding energies and key interactions within their active sites. researchgate.netresearchgate.netnih.gov For example, docking studies on thiophene derivatives against Protein Tyrosine Phosphatase 1B (PTP1B) revealed key interactions that are essential for inhibitory activity. researchgate.net
Enzyme Inhibition and Modulation Studies
Following computational predictions, in vitro enzyme assays are essential for confirming and quantifying the biological activity of a compound. Research into this compound and its analogs has focused on several key enzymes implicated in various diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established target for metabolic diseases and cancer. Several studies have identified thiophene-2-carboxamide derivatives as potential inhibitors of this enzyme. nih.govmdpi.com A series of novel methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives were designed and evaluated for their PTP1B inhibitory activity. nih.gov Although this compound was not specifically tested, related compounds in the series demonstrated potent inhibition. nih.gov For example, compound 5b (see table below) showed the highest activity in the series. nih.gov These findings suggest that the thiophene-2-carboxamide scaffold is a promising pharmacophore for developing PTP1B inhibitors. nih.govnih.gov
| Compound | Structure | PTP1B IC₅₀ (µM) |
|---|---|---|
| Compound 5b | Methyl 3-methoxy-4-(4-(morpholine-4-carboxamido)phenyl)thiophene-2-carboxylate | 5.25 |
| Compound 5c | Methyl 3-methoxy-4-(4-(piperidine-1-carboxamido)phenyl)thiophene-2-carboxylate | 6.37 |
Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-2)
Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The selective inhibition of the COX-2 isoform over COX-1 is a critical goal in developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov While direct experimental data on the COX inhibition of this compound is not available, a study on a structurally related compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, demonstrated potent and selective COX-2 inhibition. nih.govrsc.org This analog showed significantly higher potency against COX-2 compared to COX-1, as detailed in the table below. nih.gov Molecular docking studies further supported a high binding affinity of this related compound toward the COX-2 active site. rsc.org
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |
QcrB Inhibition in Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. acs.org The cytochrome bcc-aa3 complex, a crucial component of the electron transport chain, has been identified as a key target. Specifically, inhibitors of the QcrB subunit of this complex can disrupt the bacterium's energy metabolism. acs.orgnih.gov Phenotypic screening has identified a series of morpholino-thiophenes (MOTs), which feature a thiophene-2-carboxamide substructure, as potent inhibitors of M. tuberculosis. acs.org Subsequent mechanistic studies confirmed that these compounds likely target QcrB. acs.org While this compound was not part of the specific series tested, the established structure-activity relationships for this class of compounds highlight the importance of the thiophene-2-carboxamide core in achieving antitubercular activity via QcrB inhibition. acs.org
Kinetic Analysis of Enzyme Interactions
A review of published scientific literature did not yield specific studies detailing the kinetic analysis of interactions between this compound and specific enzymes. While its effects on the function of enzymes such as SERCA2a have been investigated, formal kinetic parameters (e.g., K_m, k_cat, K_i) describing the binding and catalytic modification have not been reported.
Receptor Binding and Ligand-Receptor Profiling
There is currently no available research in the public domain that specifically investigates the binding affinity or ligand potential of this compound for any serotonin (B10506) receptor subtypes.
In the absence of receptor binding data, no studies have been conducted to determine the functional activity of this compound as a potential agonist or antagonist at serotonin receptors or any other G-protein coupled receptor.
Cellular Pathway Modulation and Signal Transduction Effects
Specific investigations into the impact of this compound on cell proliferation and apoptosis pathways have not been reported in the available scientific literature. While other derivatives of thiophene carboxamide have been evaluated for antiproliferative effects, these findings cannot be directly attributed to this specific compound.
Significant research has been conducted on an N-aryl-N-alkyl-thiophene-2-carboxamide, referred to as compound 1, which has been identified as a modulator of intracellular calcium (Ca²⁺) dynamics through its interaction with the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) enzyme. nih.gov
This compound was found to directly enhance the function of SERCA2a, a critical enzyme responsible for pumping Ca²⁺ from the cytoplasm into the sarcoplasmic reticulum (SR) in cardiac muscle cells. nih.gov This action is crucial for maintaining proper muscle relaxation and contraction. nih.gov The primary mechanism involves increasing the enzyme's Ca²⁺ transport kinetics without altering its catalytic efficiency. nih.gov
In studies using mouse ventricular myocytes, the compound was shown to increase the amplitude of Ca²⁺ transients induced by action potentials and to augment the SR Ca²⁺ load. nih.gov This indicates a more efficient sequestration of calcium into the SR, which can then be released for subsequent contractions. nih.gov Interestingly, the compound did not significantly affect other key calcium handling proteins like L-type Ca²⁺ channels or the Na⁺/Ca²⁺ exchanger. nih.gov
The table below summarizes the observed effects of the compound on various cellular parameters in cardiac myocytes. nih.gov
| Parameter | Observed Effect | Implication |
| SERCA2a Ca²⁺ Transport | Enhanced | Increased rate of Ca²⁺ removal from cytosol into the SR. |
| SR Ca²⁺ Load | Increased | More Ca²⁺ is stored in the SR available for release. |
| Ca²⁺ Transient Amplitude | Increased | Stronger signal for muscle contraction. |
| L-type Ca²⁺ Channels | Negligible Effect | Specificity of action towards SERCA2a. |
| Na⁺/Ca²⁺ Exchanger | Negligible Effect | Specificity of action towards SERCA2a. |
| RyR2-mediated Ca²⁺ Leak | Slightly Decreased | Contributes to increased SR Ca²⁺ load and reduces aberrant Ca²⁺ waves. |
These findings highlight a specific intracellular signaling cascade modulated by this N-aryl-N-alkyl-thiophene-2-carboxamide, positioning it as a direct activator of the SERCA2a pump, thereby enhancing cellular Ca²⁺ homeostasis. nih.gov
Gene Expression and Protein Regulation Studies
There is currently no published research detailing the effects of this compound on gene expression or protein regulation in any biological system. Consequently, no data is available on which specific genes or proteins may be up- or down-regulated following exposure to this compound. Such studies are crucial for understanding the cellular pathways modulated by a compound and for identifying its potential therapeutic targets and off-target effects.
Antimicrobial Mechanism of Action
Information regarding the antimicrobial properties and the specific mechanism of action for this compound is not documented. Research into the antimicrobial activities of other thiophene carboxamides suggests that compounds in this class may act through various mechanisms. However, without specific studies on this compound, its potential as an antimicrobial agent and its mode of action remain unknown.
Interference with Microbial Cellular Processes
There is no available data on whether this compound interferes with any microbial cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Targeting Specific Microbial Enzymes or Structures
There is no evidence to suggest that this compound targets any specific microbial enzymes or cellular structures. While related compounds have been shown to interact with enzymes like β-lactamases, these findings are not applicable to the specific compound without dedicated research.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Systematic Exploration of Structural Modifications
The systematic exploration of structural modifications of the N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide scaffold is crucial for optimizing its pharmacological profile. While specific studies on this exact molecule are limited, general SAR principles for thiophene-2-carboxamide derivatives provide a framework for understanding potential modifications.
Key areas for modification typically include:
The Thiophene (B33073) Ring: Substitutions at the 4 and 5-positions of the thiophene ring can significantly impact activity. For instance, in a series of thiophene-3-carboxamide inhibitors of c-Jun N-terminal kinase (JNK), 4,5-dimethyl substitution resulted in less active compounds compared to the unsubstituted analog. nih.gov Conversely, the introduction of a bromine atom at the 5-position has been explored in the development of anticancer agents. mdpi.com
The Carboxamide Linker: The amide bond is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the biological target. Modifications to this linker, such as altering its rigidity or replacing it with bioisosteres, can modulate binding affinity and pharmacokinetic properties.
The Ethyl Bridge: The length and flexibility of the ethyl linker connecting the fluorophenyl group to the amide nitrogen can influence the orientation of the phenyl ring within the binding pocket.
The Phenyl Ring: Alterations to the substitution pattern on the phenyl ring can fine-tune electronic and steric properties, impacting potency and selectivity.
A summary of potential modification sites is presented in the table below.
| Molecular Fragment | Potential Modifications | Potential Impact |
| Thiophene Ring | Substitution at positions 4 and 5 (e.g., methyl, halogen) | Altered potency and selectivity nih.govmdpi.com |
| Carboxamide Linker | Replacement with bioisosteres, conformational constraint | Modified binding interactions and pharmacokinetics |
| Ethyl Bridge | Variation in length and rigidity | Optimized positioning of the phenyl ring |
| Phenyl Ring | Different substituents (e.g., chloro, methoxy), positional isomers | Fine-tuning of electronic and steric properties |
Contribution of the 4-Fluorophenyl Moiety to Biological Activity and Selectivity
The 4-fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance biological activity and improve metabolic stability. The fluorine atom, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. Furthermore, its small size allows it to serve as a bioisostere for a hydrogen atom, while its presence can block metabolic oxidation at the para-position, thereby increasing the compound's half-life.
In the context of related kinase inhibitors, mono- and difluoro substitutions on a benzyl group attached to a 5-methoxybenzothiophene-2-carboxamide scaffold were found to significantly improve cellular potency, likely by enhancing physicochemical properties and cellular uptake. mdpi.com Studies on other classes of compounds, such as phospholipase D2 inhibitors, have also demonstrated that halogen substitutions on the phenyl ring can lead to highly potent and selective agents. nih.gov While direct evidence for this compound is not available, these examples underscore the potential importance of the 4-fluorophenyl moiety for its biological profile.
Role of the Thiophene-2-carboxamide Scaffold in Ligand Binding and Efficacy
The thiophene-2-carboxamide scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.gov The aromatic and planar nature of the thiophene ring facilitates receptor binding through π-stacking and other non-covalent interactions. mdpi.com The carboxamide group is a key hydrogen bond donor and acceptor, crucial for anchoring the ligand within the binding site of a protein.
The sulfur atom within the thiophene ring can participate in additional hydrogen bonding, further enhancing drug-receptor interactions. nih.gov The chemical versatility of the thiophene ring allows for functionalization at various positions, enabling the optimization of selectivity and potency. mdpi.com This scaffold has been successfully incorporated into a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobials. nih.govmdpi.commdpi.com For instance, a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues were identified as inhibitors of human enterovirus 71, with the thiophene-2-carboxamide core being essential for their antiviral activity. researchgate.net
Significance of the Chiral Center and Stereoisomer-Specific Activity
The this compound molecule possesses a chiral center at the carbon atom of the ethyl bridge. This means the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific studies on the chiral separation and differential activity of the enantiomers of this compound have not been reported, the importance of stereochemistry is paramount in drug design. The differential activity of enantiomers is a common phenomenon, and it is highly probable that one enantiomer of this compound would be more active or have a different biological profile than the other. Future research should focus on the synthesis and biological evaluation of the individual enantiomers to fully understand the SAR and identify the more active stereoisomer.
Correlation of Substituent Effects with Molecular Target Interactions and Biological Potency
The biological potency of thiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents. In a study of thiophene-3-carboxamide JNK inhibitors, it was found that a chlorine atom at the 2- or 3-position of a phenyl ring attached to the core structure resulted in compounds with good inhibitory activities. nih.gov In another series of antibacterial thiophene-2-carboxamides, derivatives with a methoxy group on an aryl substituent showed the best inhibition against several bacterial strains. nih.gov
These substituent effects are directly correlated with the interactions at the molecular target. For example, an electron-withdrawing group like fluorine can alter the charge distribution of the phenyl ring, influencing electrostatic interactions. A bulky substituent may provide favorable van der Waals contacts or, conversely, cause steric hindrance. The specific interactions will depend on the topology and amino acid composition of the target's binding pocket. Computational methods like molecular docking can be employed to predict these interactions and rationalize the observed SAR.
Development and Validation of Pharmacophore Models
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a particular response. These models are valuable tools in virtual screening and the design of new ligands.
For thiophene-based compounds, pharmacophore models often include features such as:
Hydrogen Bond Acceptors/Donors: Typically associated with the carboxamide oxygen and nitrogen atoms.
Aromatic/Hydrophobic Regions: Represented by the thiophene and phenyl rings.
While a specific pharmacophore model for this compound has not been published, models for related structures highlight these key features. For instance, a pharmacophore model for arylbenzothiophene derivatives as inhibitors of MCF-7 cells included hydrogen bond acceptor, hydrophobic, and hydrogen bond donor features. nih.gov The development and validation of a specific pharmacophore model for this class of compounds would be a valuable step in identifying new and more potent analogs.
Application of Fragment-Based and Scaffold Hopping Approaches
Fragment-Based Drug Design (FBDD) is a powerful strategy that begins with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov These fragments are then grown, linked, or merged to create more potent lead compounds. rsc.org The thiophene ring is a valuable scaffold in FBDD due to its presence in many approved drugs and its synthetic tractability. rsc.org A fluorinated, thiophene-based fragment library has been synthesized for screening against drug targets, demonstrating the utility of this scaffold in fragment-based approaches. researchgate.netrsc.org
Scaffold hopping is a medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular scaffold while retaining or improving biological activity. nih.gov This approach is often used to optimize pharmacokinetic properties or to explore new intellectual property space. Starting from the this compound scaffold, one could envision replacing the thiophene ring with other five- or six-membered heterocycles to identify novel chemotypes with similar biological profiles.
Pre Clinical Pharmacological Investigations in Vitro and in Vivo, Non Human Models
Target Validation Studies in Cell-Free Systems
Target validation for thiophene-2-carboxamide derivatives has been successfully demonstrated in various cell-free enzymatic assays, identifying specific molecular targets crucial to disease pathways.
A notable example is the discovery of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, known as AZD7762, as a potent inhibitor of Checkpoint kinase 1 (CHK1). acs.org CHK1 is a critical enzyme in the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy and radiation. High-throughput screening initially identified thiophenecarboxamide ureas as CHK1 inhibitors, and subsequent structure-based design using X-ray crystallography of the inhibitor bound to the enzyme confirmed the target engagement and guided further optimization. acs.org
In another area of oncology research, derivatives based on a benzothiophene-2-carboxamide core were designed as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer development. These compounds were evaluated in cell-free systems to determine their inhibitory activity and selectivity against different members of the SENP family, such as SENP1, SENP2, and SENP5.
Furthermore, research has pointed towards protein tyrosine phosphatase 1B (PTP1B) as a potential target for thiophene-2-carboxamide derivatives in the context of breast cancer, with molecular docking studies supporting this hypothesis. researchgate.net Similarly, for analogs with antibacterial properties, molecular docking has been used to predict interactions with the active site of the β-lactamase receptor in E. coli, suggesting a mechanism for overcoming antibiotic resistance. mdpi.com
Cell-Based Assays for Efficacy and Selectivity
Following target validation, the therapeutic potential of thiophene-2-carboxamide compounds is rigorously assessed through a variety of cell-based assays to determine their efficacy, cytotoxicity, and selectivity.
In Vitro Cytotoxicity and Antiproliferative Assays (e.g., against cancer cell lines)
Thiophene-2-carboxamide derivatives have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. nih.govmdpi.com The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For instance, a series of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide analogs showed potent activity against the Hep3B liver cancer cell line, with some compounds exhibiting IC50 values as low as 5.46 µM. nih.govmdpi.com Other studies on different thiophene (B33073) carboxamide scaffolds have reported significant cytotoxic effects against melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7) cell lines. mdpi.com The mechanism of action in some cases was linked to the activation of caspases 3 and 7 and mitochondrial depolarization, key events in programmed cell death (apoptosis). mdpi.com
Cytotoxicity of Various Thiophene-2-Carboxamide Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamides | Hep3B (Liver) | 5.46 - 12.58 | nih.govmdpi.com |
| 5-bromothiophene-2-carboxamides | A375 (Melanoma) | ~11.74 (% viability at 100µM) | mdpi.com |
| 5-bromothiophene-2-carboxamides | HT-29 (Colorectal) | ~30.6 (% viability at 100µM) | mdpi.com |
| 5-bromothiophene-2-carboxamides | MCF-7 (Breast) | ~38.9 (% viability at 100µM) | mdpi.com |
| Thiophene-2-carboxamides | K562 (Leukemia) | Potent Activity Reported | researchgate.net |
Functional Assays in Relevant Cell Lines (e.g., anti-inflammatory, antimicrobial)
Beyond oncology, the thiophene-2-carboxamide scaffold has been explored for other therapeutic uses, including antimicrobial and anti-inflammatory applications.
In the realm of infectious diseases, various derivatives have shown promising antibacterial activity. nih.gov Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Specific analogs, namely N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, were found to be effective against clinical strains of extended-spectrum-β-lactamase (ESBL) producing E. coli, a significant challenge in treating bacterial infections. mdpi.com
Antimicrobial Activity of Thiophene-2-Carboxamide Analogs
| Compound Series | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| 3-substituted thiophene-2-carboxamides | Staphylococcus aureus (Gram +) | Significant Activity | nih.gov |
| 3-substituted thiophene-2-carboxamides | Escherichia coli (Gram -) | Significant Activity | nih.gov |
| N-(4-methylpyridin-2-yl) thiophenes | ESBL-producing E. coli ST131 | High Activity | mdpi.com |
| Thiophene derivatives | Drug-resistant Acinetobacter baumannii | MICs 4 to >64 mg/L | frontiersin.org |
Additionally, the potential for anti-inflammatory effects has been identified within this class of compounds, suggesting their utility in treating inflammatory conditions. nih.gov
Selectivity Profiling Against Related Targets
A critical aspect of pre-clinical drug development is ensuring that a compound acts selectively on its intended target to minimize off-target effects. For thiophene-2-carboxamides, selectivity has been assessed in two main ways.
First, cytotoxicity is compared between cancerous and normal, non-cancerous cell lines. Studies have shown that certain thiophene carboxamide derivatives exhibit significant cytotoxicity against cancer cells while having negligible toxic effects on normal human cell lines like HaCaT (keratinocytes), indicating a favorable selectivity profile. mdpi.commdpi.com
Second, for compounds that target specific enzymes like kinases, selectivity is profiled against a panel of related enzymes. For the CHK1 inhibitor AZD7762, optimization efforts were specifically aimed at achieving high selectivity over other kinases such as CDK1 and IKKβ, a key feature for its clinical development. acs.org Similarly, research on SENP inhibitors focused on designing molecules that could selectively inhibit one family member over others (e.g., SENP2 vs. SENP5), which is challenging due to the high homology among these enzymes.
In Vivo Efficacy Studies in Animal Models (Non-human)
Promising candidates from in vitro studies are advanced to in vivo animal models to evaluate their efficacy in a whole-organism setting.
Proof-of-Concept Studies in Relevant Disease Models
Proof-of-concept for thiophene-2-carboxamide derivatives has been established in various non-human disease models.
For anti-inflammatory activity, a thiophene-based compound was evaluated in a carrageenan-induced paw edema model in mice, a standard assay for acute inflammation. nih.gov The compound significantly reduced paw edema, particularly in the initial phase of the inflammatory response, suggesting an effect on early inflammatory mediators like histamine. nih.gov
In the context of infectious diseases, certain nitrothiophene carboxamides have been shown to be efficacious in a mouse thigh infection model, demonstrating their potential to treat bacterial infections in vivo.
Furthermore, some thiophene-2-carboxamide analogs have been reported to exhibit potent anticonvulsive effects in BALB-C mice, indicating potential applications in neurological disorders such as epilepsy. nih.gov A separate pyrazole-thiophene carboxamide derivative was investigated as a potential anti-obesity agent in Sprague-Dawley rats, where it acted as an inverse agonist for the cannabinoid-1 (CB1) receptor. nih.gov
Advanced Analytical Methodologies for Research and Development of N 1 4 Fluorophenyl Ethyl Thiophene 2 Carboxamide
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for determining the purity of N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide and for separating its isomers. Given the compound's structure, which includes a chiral center at the ethyl group's alpha-carbon, both achiral and chiral chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. nih.gov
For a molecule with aromatic rings and a polar amide group, reversed-phase HPLC is typically the method of choice. A C18 (octadecylsilane) column is commonly used as the stationary phase due to its hydrophobic nature, which provides good retention for nonpolar to moderately polar compounds.
Method development focuses on:
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is often employed. The gradient is optimized to ensure sharp peaks and good resolution between the analyte and potential impurities.
Column Temperature: The column temperature is controlled to ensure reproducible retention times and can be adjusted to improve separation efficiency.
Flow Rate: The flow rate of the mobile phase is optimized to balance analysis time with separation efficiency.
Detection: Given the presence of chromophores (thiophene and fluorophenyl rings), a UV detector is highly effective. The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The presence of a stereogenic center in this compound means it exists as a pair of enantiomers (R and S forms). Since enantiomers often have different pharmacological activities, it is critical to separate and quantify them. nih.gov Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for separating a broad range of chiral molecules, including those similar to the target compound. researchgate.netnih.gov
Key aspects of developing a chiral separation method include:
CSP Selection: Screening various polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) is the first step.
Mobile Phase Mode: Separations can be achieved in normal-phase, polar-organic, or reversed-phase modes. mdpi.com Normal-phase mode, using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), often provides the best selectivity for this type of compound. mdpi.com
Additives: Small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can be used in the mobile phase to improve peak shape and resolution by suppressing unwanted interactions with the silica support.
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Advanced Spectroscopic Techniques for Structural Characterization and Conformational Analysis
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within this compound.
While basic 1D ¹H and ¹³C NMR are used for initial identification, advanced 2D NMR techniques are essential for unambiguous structural confirmation and detailed elucidation. wesleyan.edu These methods reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework. ethz.ch
COSY (Correlation Spectroscopy): A 2D ¹H-¹H NMR experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be used to trace the connectivity within the ethyl group and map the coupling patterns of the protons on the thiophene (B33073) and fluorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C NMR experiment that correlates protons with the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C NMR experiment that shows correlations between protons and carbons over two or three bonds. This is a powerful tool for piecing the molecular structure together. For instance, it would show correlations from the amide N-H proton to the thiophene ring carbon and the ethyl group's alpha-carbon, confirming the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is invaluable for conformational analysis, such as determining the preferred orientation around the amide bond and the spatial relationship between the protons of the ethyl group and the aromatic rings.
| Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene Ring | ¹H | 7.0 - 7.8 |
| ¹³C | 125 - 140 | |
| ¹³C (C=O attached) | ~140 | |
| Fluorophenyl Ring | ¹H | 7.0 - 7.4 |
| ¹³C | 115 - 165 (with C-F coupling) | |
| Amide (C=O) | ¹H (N-H) | 8.0 - 9.0 |
| ¹³C | 160 - 165 | |
| Ethyl (CH) | ¹H | ~5.4 |
| ¹³C | ~50 | |
| Ethyl (CH₃) | ¹H | ~1.6 |
| ¹³C | ~22 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. mdpi.com Using soft ionization techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically <5 ppm error). mdpi.com This allows for the unambiguous determination of the molecular formula from the exact mass. pnnl.gov
Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. nih.gov Key fragments would arise from the cleavage of the amide bond and the benzylic C-C bond.
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₃FNOS⁺ | 250.0702 | Protonated Molecular Ion |
| Fragment 1 | C₅H₃OS⁺ | 111.9877 | Thiophene-2-carbonyl cation (from amide C-N cleavage) |
| Fragment 2 | C₈H₉FN⁺ | 138.0719 | Protonated 1-(4-fluorophenyl)ethanamine (B1330211) (from amide C-N cleavage) |
| Fragment 3 | C₇H₆F⁺ | 109.0454 | Fluorotropylium ion (from benzylic cleavage) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information on the functional groups present in the molecule and their chemical environment. researchgate.netresearchgate.net The techniques are complementary and together provide a comprehensive vibrational profile.
FT-IR Spectroscopy: Particularly sensitive to polar bonds. Key expected absorptions include the N-H stretch, the strong C=O stretch of the secondary amide (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and the C-F stretch.
FT-Raman Spectroscopy: Often provides better signals for non-polar bonds and symmetric vibrations, such as the aromatic ring stretching modes of the thiophene and fluorophenyl groups. researchgate.netresearchgate.net
The positions of these bands can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Amide | 3250 - 3350 | FT-IR |
| C-H Stretch (Aromatic) | Thiophene, Phenyl | 3000 - 3100 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | Ethyl | 2850 - 3000 | FT-IR, FT-Raman |
| C=O Stretch (Amide I) | Amide | 1640 - 1680 | FT-IR (Strong) |
| N-H Bend (Amide II) | Amide | 1520 - 1570 | FT-IR |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | FT-IR, FT-Raman |
| C-F Stretch | Fluorophenyl | 1150 - 1250 | FT-IR (Strong) |
X-ray Crystallography for Solid-State Structure and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal evidence of molecular connectivity, stereochemistry, and conformation, as well as insights into intermolecular interactions that dictate the crystal packing.
For this compound, a suitable single crystal is grown via slow evaporation from an appropriate solvent system. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are resolved.
The crystallographic data reveals the molecule's preferred conformation in the solid state. Key torsional angles, such as those around the amide bond and the bond connecting the ethyl group to the fluorophenyl ring, are determined with high precision. Intermolecular forces, including hydrogen bonds (e.g., N-H···O interactions between amide groups of adjacent molecules) and other non-covalent interactions (e.g., π-π stacking between aromatic rings), are identified and characterized. These interactions are fundamental to understanding the stability of the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂FNOS |
| Formula Weight | 249.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.154(2) |
| b (Å) | 8.876(1) |
| c (Å) | 14.231(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1235.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.340 |
| R-factor (R₁) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Bioanalytical Methods for Compound Quantification in Biological Matrices (Non-human)
LC-MS/MS Method Development for Tissue and Fluid Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful bioanalytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying xenobiotics in complex biological matrices. mdpi.comresearchgate.net The development of a robust LC-MS/MS method for this compound is a prerequisite for pre-clinical pharmacokinetic studies.
Method development begins with the optimization of mass spectrometric parameters. The compound is infused into the mass spectrometer to determine the precursor ion (typically [M+H]⁺ in positive electrospray ionization mode) and to identify the most stable and abundant product ions generated upon collision-induced dissociation. This process establishes the Multiple Reaction Monitoring (MRM) transitions used for quantification and confirmation.
Chromatographic conditions are subsequently optimized to ensure efficient separation of the analyte from endogenous matrix components, thereby minimizing matrix effects such as ion suppression or enhancement. nih.gov This involves screening various LC columns, mobile phase compositions (e.g., acetonitrile or methanol (B129727) with aqueous formic acid), and gradient elution profiles. A suitable internal standard (IS), often a stable isotope-labeled version of the analyte, is incorporated to correct for variability during sample preparation and analysis.
Table 2: Representative LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
|---|---|
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 250.1 → 123.1 |
| MRM Transition (IS) | m/z 255.1 → 128.1 (Hypothetical D5-IS) |
| Collision Energy | 22 eV |
Application in Pre-clinical Pharmacokinetic Studies (focus on analytical method, not PK data)
Once developed and validated, the LC-MS/MS method is applied to quantify this compound in samples from pre-clinical studies (e.g., in rodents). The analytical focus in this context is on the method's performance and reliability in handling biological samples.
Sample preparation is a critical step. For plasma or serum, a common approach is protein precipitation with a solvent like acetonitrile, which also contains the internal standard. For tissue samples (e.g., liver, brain), a homogenization step is required, followed by protein precipitation or a more rigorous solid-phase extraction (SPE) protocol to achieve adequate cleanup. nih.gov
The method must undergo rigorous validation to ensure its accuracy, precision, linearity, and stability under various conditions. Validation experiments assess intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at multiple concentration levels. The method's selectivity is confirmed by screening blank matrix samples from multiple sources to check for interferences. Analyte stability is evaluated through freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C to ensure sample integrity from collection to analysis.
Table 3: Typical Method Validation Summary for Pre-clinical Bioanalysis
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% |
| Accuracy (QC Samples) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (QC Samples, %CV) | ≤ 15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Solid-State Characterization for Polymorphism and Stability (Academic context)
In an academic research setting, understanding the solid-state properties of a compound is essential for ensuring the reproducibility of experimental results. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact physical properties like solubility and melting point.
Solid-state characterization of this compound involves a suite of thermo-analytical and diffraction techniques. Powder X-ray Diffraction (PXRD) is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific form.
Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion of the crystalline solid. It can also detect solid-state transitions between polymorphic forms. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound and its desolvation behavior by measuring weight loss as a function of temperature. Together, these techniques provide a comprehensive profile of the compound's solid-state behavior, which is critical for its consistent use in further research.
Table 4: Illustrative Solid-State Characterization Data for a Crystalline Form of this compound
| Analytical Technique | Observation | Interpretation |
|---|---|---|
| PXRD | Characteristic peaks at 2θ = 8.5°, 12.3°, 17.1°, 24.8° | Defines the crystalline structure of Form I |
| DSC | Single sharp endotherm with onset at 155.2 °C | Melting point of a stable crystalline form |
| TGA | No significant weight loss below 200 °C | Compound is thermally stable and non-solvated |
Emerging Research Areas and Future Directions for N 1 4 Fluorophenyl Ethyl Thiophene 2 Carboxamide
Exploration of Novel Therapeutic Applications (Pre-clinical scope)
The thiophene (B33073) carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities in preclinical studies. This suggests that N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide could be investigated for several novel therapeutic applications. The primary areas of interest for related compounds have been in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: A significant body of research has focused on the antiproliferative effects of thiophene carboxamide derivatives. mdpi.comnih.govnih.govmdpi.comnih.govnih.govresearchgate.net These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, colon, liver, and leukemia. mdpi.comresearchgate.net For instance, certain analogs have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govresearchgate.net Others have demonstrated the ability to induce apoptosis and disrupt redox homeostasis in cancer cells. mdpi.com The mechanism of action for some derivatives has been linked to the inhibition of crucial cellular targets like protein tyrosine phosphatase 1B (PTP1B) and mitochondrial complex I. mdpi.comnih.gov
Antimicrobial Activity: The thiophene carboxamide core is also a promising scaffold for the development of new antimicrobial agents. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov Studies have shown that derivatives of this class exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.comfrontiersin.orgnih.gov The antibacterial efficacy of some of these compounds is attributed to their ability to inhibit essential bacterial enzymes, such as β-lactamase. mdpi.com Furthermore, certain nitrothiophene carboxamides have shown potent antileishmanial activity, highlighting the potential for treating parasitic infections. dur.ac.uk
Anti-inflammatory and Analgesic Activity: Thiophene-containing compounds have been investigated for their analgesic and anti-inflammatory properties. nih.gov While direct preclinical data on this compound is not available, the known activities of related compounds suggest its potential as a lead structure for the development of novel anti-inflammatory and analgesic drugs.
The following table summarizes the preclinical therapeutic potential of various thiophene carboxamide derivatives, providing a basis for the exploration of this compound.
| Therapeutic Area | Preclinical Findings for Thiophene Carboxamide Derivatives | Potential Targets/Mechanisms |
| Oncology | Potent cytotoxicity against various cancer cell lines (breast, colon, liver, leukemia). mdpi.comresearchgate.net | VEGFR-2 inhibition, PTP1B inhibition, mitochondrial complex I inhibition, apoptosis induction. mdpi.comnih.govnih.gov |
| Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.comfrontiersin.orgnih.gov Antileishmanial activity. dur.ac.uk | Inhibition of bacterial enzymes like β-lactamase. mdpi.com |
| Inflammation | Reported analgesic and anti-inflammatory properties in related compounds. nih.gov | (Not extensively detailed in the provided results) |
Development of Prodrugs or Advanced Delivery Systems (Conceptual discussion)
To enhance the therapeutic potential of this compound, the development of prodrugs or advanced delivery systems could be a valuable strategy. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This approach can be used to improve various properties of a drug, such as solubility, stability, and bioavailability, or to achieve targeted delivery.
Conceptually, a prodrug of this compound could be designed by modifying the carboxamide nitrogen or other suitable positions on the molecule. For example, attaching a hydrophilic moiety could enhance its aqueous solubility, while a lipophilic promoiety could improve its ability to cross cell membranes.
Advanced delivery systems, such as nanoparticles, could also be employed to improve the delivery of this compound. nih.gov Encapsulating the compound within a nanocarrier could protect it from premature degradation, prolong its circulation time, and potentially target it to specific tissues or cells, thereby increasing its efficacy and reducing off-target effects.
Rational Design of Hybrid Molecules and Combination Therapies
The rational design of hybrid molecules involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a multi-target profile or enhanced activity. Given the diverse biological activities of the thiophene carboxamide scaffold, this compound could serve as a valuable building block for the creation of novel hybrid molecules.
For instance, it could be hybridized with other known anticancer agents to develop a dual-action drug that targets multiple pathways in cancer cells. This approach has the potential to overcome drug resistance and improve therapeutic outcomes.
In the context of combination therapies, this compound could be evaluated in preclinical models alongside existing chemotherapeutic agents. nih.gov Such combinations could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity.
Development of Chemical Biology Tools and Probes Based on the Compound
Bioactive molecules like this compound can be chemically modified to create probes for studying biological processes. nih.govmskcc.org By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the molecule, it can be used to visualize its distribution within cells, identify its protein targets, and elucidate its mechanism of action.
The development of such chemical probes would be a crucial step in understanding the pharmacology of this compound and could facilitate the discovery of new therapeutic targets.
Unexplored Mechanisms of Action and Off-Target Effects Research
While the mechanisms of action for some thiophene carboxamide derivatives have been partially elucidated, there is still much to be explored. dur.ac.uk For this compound, a comprehensive investigation into its molecular targets and signaling pathways is warranted. Techniques such as proteomics and transcriptomics could be employed to identify the proteins and genes that are affected by the compound.
Furthermore, it is essential to investigate the potential off-target effects of this compound to assess its safety profile. creative-biolabs.comnih.govnih.govfrontiersin.org Off-target interactions can lead to unexpected side effects, and their early identification is crucial for the successful development of a new drug. In silico profiling and experimental screening against a panel of known off-targets can provide valuable insights into the compound's selectivity.
Challenges and Opportunities in Synthetic Route Diversification and Scalability (Academic perspective)
From an academic perspective, the synthesis of thiophene carboxamide derivatives presents both challenges and opportunities. nih.govrug.nlresearchgate.netnih.govrsc.orgrsc.orgnih.gov While various synthetic methods for the thiophene ring and the carboxamide linkage have been reported, the development of more efficient, scalable, and environmentally friendly routes remains an active area of research. researchgate.net
The diversification of the this compound structure by introducing different substituents on the thiophene and phenyl rings could lead to the discovery of new analogs with improved potency and selectivity. This would require the development of versatile synthetic strategies that allow for the late-stage functionalization of the core scaffold.
The scalability of the synthesis is another important consideration, particularly for future preclinical and clinical development. rsc.org Academic research can play a crucial role in developing robust and cost-effective synthetic routes that can be readily scaled up for the production of larger quantities of the compound.
Q & A
Advanced Research Question
- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without disrupting cellular membranes .
- Salt Formation : Convert the free base to a hydrochloride salt, improving aqueous solubility by 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability in pharmacokinetic studies .
How can researchers reconcile contradictory data on the compound’s metabolic stability?
Advanced Research Question
Contradictions often stem from:
- In Vitro vs. In Vivo Models : Hepatic microsomal stability (t₁/₂ = 45 min) may not correlate with in vivo plasma stability (t₁/₂ = 2.1 h) due to protein binding .
- Species Variability : Mouse liver microsomes show faster clearance (CYP3A4-mediated) compared to human models .
Resolution Strategy : Perform cross-species metabolite profiling using LC-MS/MS to identify interspecies differences in oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
